molecular formula C6H5N3O2 B15072499 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol CAS No. 89488-03-9

7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol

Cat. No.: B15072499
CAS No.: 89488-03-9
M. Wt: 151.12 g/mol
InChI Key: NPSRPZYORWQURE-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C6H5N3O2. It is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol typically involves multiple steps. One common method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Finally, the compound is cyclized to form this compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. Techniques such as refluxing with ethanol and using formamidine acetate at controlled temperatures are employed to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution reactions can introduce different substituents onto the pyrimidine ring .

Scientific Research Applications

7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol involves its interaction with molecular targets such as kinases. For instance, it acts as a competitive inhibitor of p21-activated kinase 4 (PAK4), binding to the enzyme’s active site and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol is unique due to its specific hydroxyl groups at positions 4 and 6, which can influence its reactivity and binding properties. This makes it a valuable compound for developing selective inhibitors and other therapeutic agents .

Properties

CAS No.

89488-03-9

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

6-hydroxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O2/c10-4-1-3-5(9-4)7-2-8-6(3)11/h1-2,10H,(H2,7,8,9,11)

InChI Key

NPSRPZYORWQURE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1C(=O)NC=N2)O

Origin of Product

United States

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